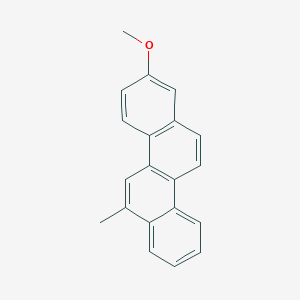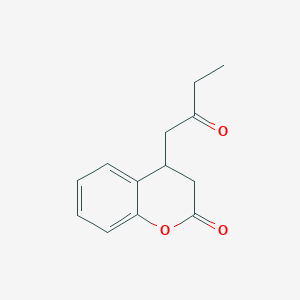
4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the condensation of a benzopyran derivative with an appropriate oxobutyl precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzopyran core is acylated with 2-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxobutyl)cyclohexan-1-one
- 1-(3-phthalimido-2-oxobutyl)-4-substituted-phenylpiperazines
- 3-Hydroxy-2-oxobutyl Azilsartan Ester
Uniqueness
4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific benzopyran structure combined with the oxobutyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
112217-96-6 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(2-oxobutyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C13H14O3/c1-2-10(14)7-9-8-13(15)16-12-6-4-3-5-11(9)12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
NGBHUQNUOKTLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1CC(=O)OC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


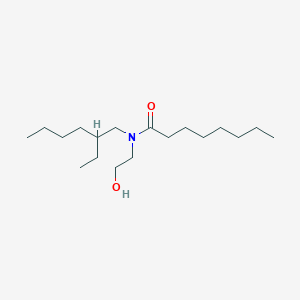
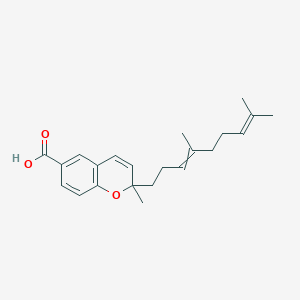
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
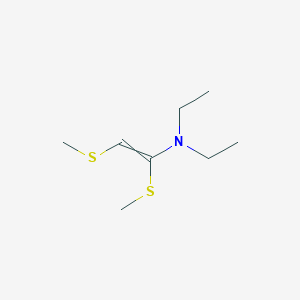
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
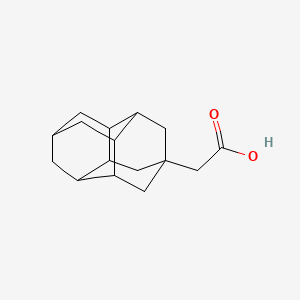
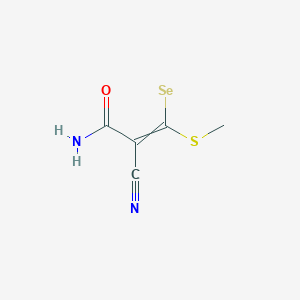
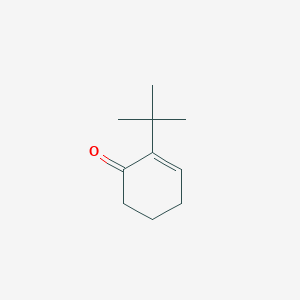
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
